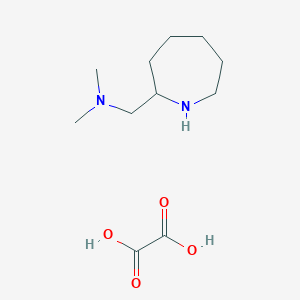

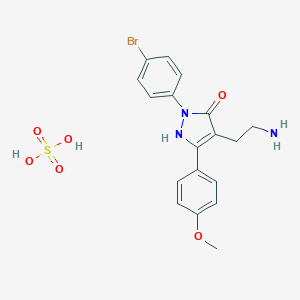

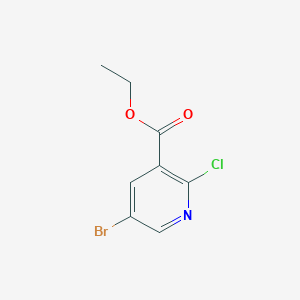

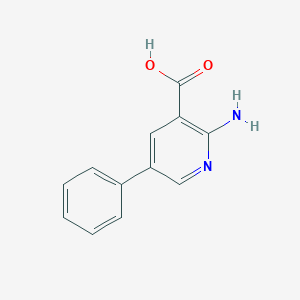

![molecular formula C7H5BrN4O B111352 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 120040-42-8](/img/structure/B111352.png)

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of organic compounds known as pyridopyrimidines . It is a derivative of pyrimidine and pyridine .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to proceed under neutral or acidic conditions . The obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .Molecular Structure Analysis

The molecular structure of “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” consists of a pyrimidine ring fused with a pyridine ring . It contains a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 Pyridine, and 1 Pyrimidine .Chemical Reactions Analysis

The chemical reactions involving “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds have been studied. For example, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to proceed under neutral or acidic conditions . The obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .Aplicaciones Científicas De Investigación

Antitubercular Agents

- Application Summary: Thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally similar to 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, have been synthesized and evaluated as potential antitubercular agents .

- Methods of Application: The compounds were designed, synthesized, and screened against Mycobacteria .

- Results: Some of the compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). The compounds were found to be non-cytotoxic. Compounds 13b and 29e exhibited very good antimycobacterial activity (MIC in the range of 6–8 μM) .

BTK Inhibitors

- Application Summary: Pyrazolopyrimidine-based derivatives, which are structurally similar to 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, have been designed and evaluated as reversible Bruton’s tyrosine kinase (BTK) inhibitors with potent antiproliferative activity in mantle cell lymphoma .

- Methods of Application: The compounds were designed, synthesized, and evaluated in mantle cell lymphoma (MCL) cell lines .

- Results: Compounds 13c, 13g, 13h, 13l, 13n, and 13o demonstrated effectively antiproliferative activity in MCL cells lines with single-digit micromolar potency. Compound 13l specifically disturbed mitochondrial membrane potential and increased reactive oxygen species level in Z138 cells in a dose-dependent manner .

Direcciones Futuras

The future directions for the research on “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve the development of more efficient methods for their synthesis , exploration of their biological activities , and investigation of their potential applications in various fields.

Propiedades

IUPAC Name |

2-amino-6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,(H3,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHFIILORMMHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)NC(=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555927 |

Source

|

| Record name | 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

120040-42-8 |

Source

|

| Record name | 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.